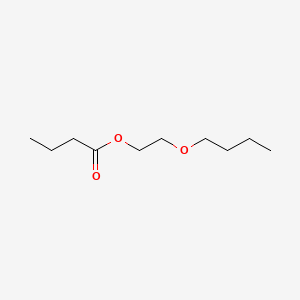

2-Methylnaphthalene-1,4-diyl dibenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 1,4-Dibenzolato de 2-metilnaftaleno es un compuesto orgánico con la fórmula molecular C({25})H({18})O(_{4}). Es un derivado del naftaleno, un hidrocarburo aromático policíclico, y se caracteriza por la presencia de dos grupos benzoato unidos al sistema cíclico del naftaleno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 1,4-Dibenzolato de 2-metilnaftaleno normalmente implica la esterificación del 2-metilnaftaleno-1,4-diol con ácido benzoico o sus derivados. Un método común incluye los siguientes pasos:

Materiales de partida: 2-Metilnaftaleno-1,4-diol y ácido benzoico.

Catalizadores: Catalizadores ácidos como el ácido sulfúrico o el ácido p-toluensulfónico.

Condiciones de reacción: La reacción suele llevarse a cabo bajo condiciones de reflujo en un disolvente orgánico como el tolueno o el diclorometano.

Purificación: El producto se purifica por recristalización o cromatografía en columna.

Métodos de producción industrial

En un entorno industrial, la producción del 1,4-Dibenzolato de 2-metilnaftaleno puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas puede reducir significativamente los costes de producción y el tiempo.

Análisis De Reacciones Químicas

Tipos de reacciones

El 1,4-Dibenzolato de 2-metilnaftaleno puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de litio y aluminio.

Sustitución: Acilación o alquilación de Friedel-Crafts utilizando cloruro de aluminio como catalizador.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden introducir grupos alquilo o acilo en los anillos aromáticos.

Aplicaciones Científicas De Investigación

El 1,4-Dibenzolato de 2-metilnaftaleno tiene varias aplicaciones en investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y como compuesto modelo en estudios de reacciones de sustitución aromática.

Biología: Se investiga su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluyendo polímeros y colorantes.

Mecanismo De Acción

El mecanismo por el cual el 1,4-Dibenzolato de 2-metilnaftaleno ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos celulares como enzimas o receptores, lo que lleva a cambios en la función celular. Los objetivos moleculares y las vías exactas involucradas son objeto de investigación en curso.

Comparación Con Compuestos Similares

El 1,4-Dibenzolato de 2-metilnaftaleno se puede comparar con otros compuestos similares, como:

1,4-Dibenzolato de naftaleno: Carece del grupo metilo, lo que puede influir en su reactividad y propiedades.

1,4-Diacetilato de 2-metilnaftaleno: Contiene grupos acetato en lugar de benzoato, lo que afecta su comportamiento químico y aplicaciones.

1,4-Dihidroxinaftaleno: El compuesto diol padre, que sirve como precursor para varios derivados.

La singularidad del 1,4-Dibenzolato de 2-metilnaftaleno radica en sus características estructurales específicas, que le confieren propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.

Propiedades

Número CAS |

2211-31-6 |

|---|---|

Fórmula molecular |

C25H18O4 |

Peso molecular |

382.4 g/mol |

Nombre IUPAC |

(4-benzoyloxy-3-methylnaphthalen-1-yl) benzoate |

InChI |

InChI=1S/C25H18O4/c1-17-16-22(28-24(26)18-10-4-2-5-11-18)20-14-8-9-15-21(20)23(17)29-25(27)19-12-6-3-7-13-19/h2-16H,1H3 |

Clave InChI |

BVVDINJVWBJRHY-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008410.png)

![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008422.png)

![2-{4-allyl-5-[(1-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12008425.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)

![1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B12008449.png)

![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)

![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)

![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)